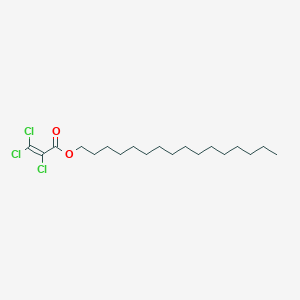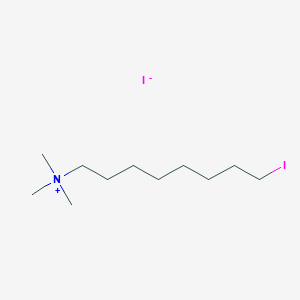![molecular formula C19H26O3 B12528663 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol CAS No. 656835-34-6](/img/structure/B12528663.png)
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[55]undecan-8-ol is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between two cyclic systems, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol typically involves multi-step organic reactions. One common approach is the condensation of a suitable ketone with a diol, followed by cyclization to form the spiro structure. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the synthesis process efficiently .
化学反应分析
Types of Reactions
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based pharmaceuticals and materials.
Biology: Its unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The phenylethylidene group can also participate in π-π interactions, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro linkages but containing sulfur atoms in the rings.
Uniqueness
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol is unique due to its specific combination of a spiro structure and a phenylethylidene group.
属性
CAS 编号 |
656835-34-6 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol |
InChI |
InChI=1S/C19H26O3/c1-18(2)21-13-19(14-22-18)11-16(10-17(20)12-19)9-8-15-6-4-3-5-7-15/h3-7,9,17,20H,8,10-14H2,1-2H3 |
InChI 键 |
ORKYVLTXFGVUJW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2(CC(CC(=CCC3=CC=CC=C3)C2)O)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
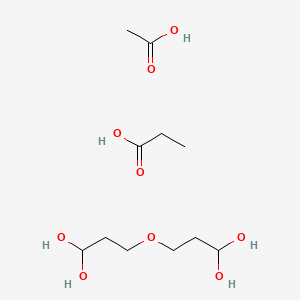
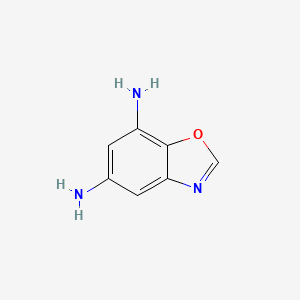
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
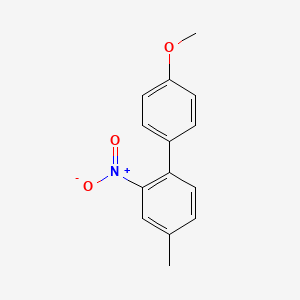
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
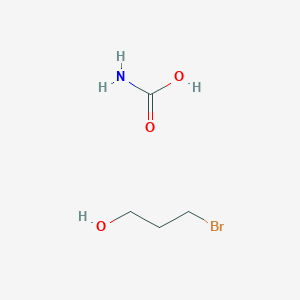
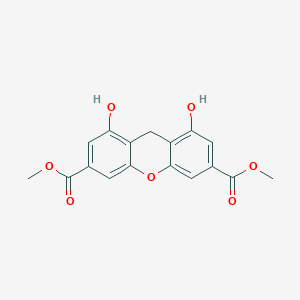
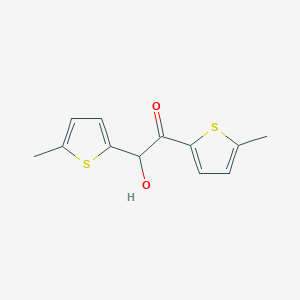
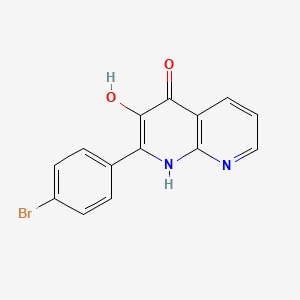

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
